

# Application Notes and Protocols for the Spectroscopic Analysis of Quadrangularin A

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## Compound of Interest

Compound Name: *quadrangularin A*

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These application notes provide a detailed overview of the spectroscopic data and experimental protocols involved in the structure elucidation of **quadrangularin A**, a resveratrol dimer isolated from *Cissus quadrangularis*. The information presented here is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

## Spectroscopic Data Summary

The structural determination of **quadrangularin A** is achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

**Table 1: Mass Spectrometry Data for Quadrangularin A**

Parameter	Value
Molecular Formula	C <sub>28</sub> H <sub>22</sub> O <sub>6</sub>
Molecular Weight	454.5 g/mol [1]
Ionization Mode	ESI-MS
Observed Ion [M+H] <sup>+</sup>	Data not available in search results

**Table 2:  $^1\text{H}$  NMR Spectroscopic Data for Quadrangularin A (Solvent:  $\text{CD}_3\text{OD}$ )**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Specific $^1\text{H}$ NMR data for quadrangularin A is not available in the provided search results.			

**Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for Quadrangularin A (Solvent:  $\text{CD}_3\text{OD}$ )**

Position	Chemical Shift ( $\delta$ , ppm)
Specific $^{13}\text{C}$ NMR data for quadrangularin A is not available in the provided search results.	

**Table 4: Key 2D NMR Correlations for Quadrangularin A (COSY, HSQC, HMBC)**

Proton ( $^1\text{H}$ )	Correlated Protons (COSY)	Correlated Carbons (HSQC)	Correlated Carbons (HMBC)
Specific 2D NMR correlation data for quadrangularin A is not available in the provided search results.			

## Experimental Protocols

The following protocols outline the general procedures for the isolation and spectroscopic analysis of **quadrangularin A** from *Cissus quadrangularis*.

## Isolation of Quadrangularin A

This protocol is a generalized procedure based on methods for isolating stilbenoids and other constituents from *Cissus quadrangularis*[2].

### 2.1.1. Plant Material and Extraction

- Collect fresh stems of *Cissus quadrangularis*.
- Air-dry the plant material in the shade and then grind it into a coarse powder.
- Extract the powdered plant material exhaustively with methanol or ethanol at room temperature using a Soxhlet apparatus.
- Concentrate the crude extract under reduced pressure using a rotary evaporator to yield a viscous residue.

### 2.1.2. Chromatographic Fractionation and Purification

- Subject the crude extract to column chromatography over silica gel.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC).
- Combine fractions showing similar TLC profiles.
- Subject the fractions containing the compound of interest to further purification steps, such as preparative TLC or repeated column chromatography, until a pure sample of **quadrangularin A** is obtained.

## Spectroscopic Analysis

### 2.2.1. Mass Spectrometry

- Dissolve a small amount of the purified **quadrangularin A** in a suitable solvent (e.g., methanol).

- Analyze the sample using a high-resolution electrospray ionization mass spectrometer (HR-ESI-MS) to determine the accurate mass and molecular formula.

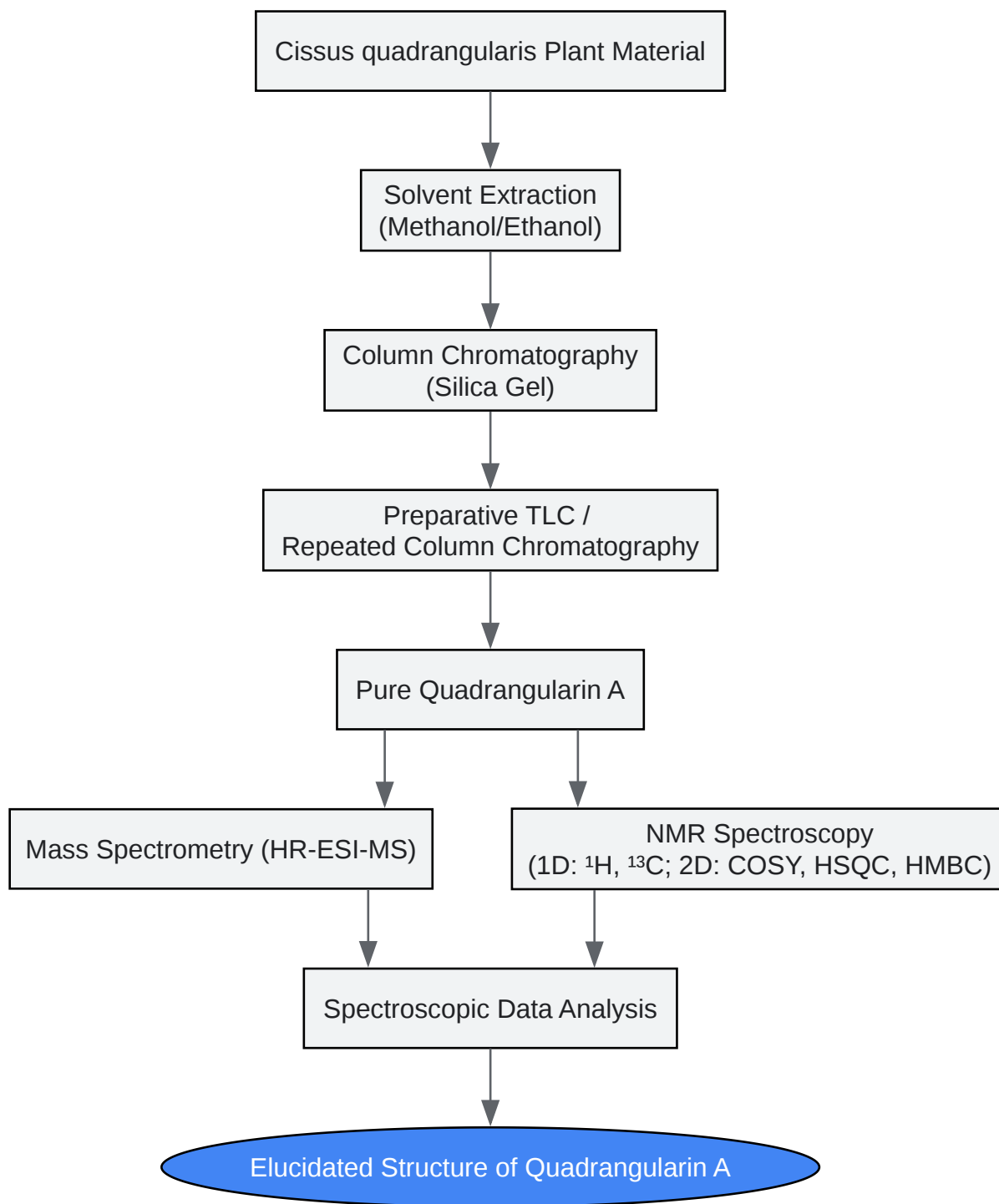
#### 2.2.2. NMR Spectroscopy

- Dissolve approximately 5-10 mg of purified **quadrangularin A** in a deuterated solvent (e.g., methanol-d<sub>4</sub>, CD<sub>3</sub>OD).
- Record <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of protons and carbons within the molecule.
  - COSY: Identifies proton-proton spin-spin couplings, revealing adjacent protons.
  - HSQC: Correlates protons with their directly attached carbons.
  - HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.

## Visualizations

### Workflow for Quadrangularin A Structure Elucidation

The following diagram illustrates the logical workflow from the plant source to the final elucidated structure of **quadrangularin A**.

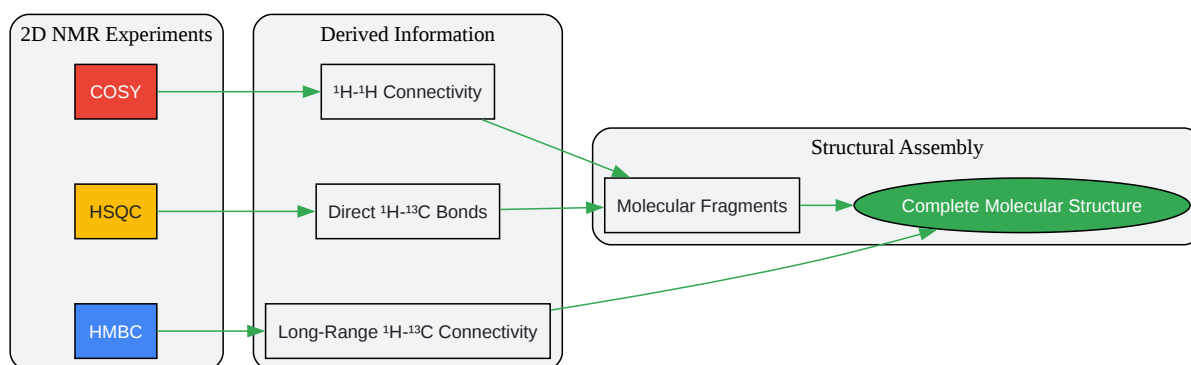


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Workflow for the isolation and structure elucidation of **quadrangularin A**.

## Logical Relationships in 2D NMR-based Structure Elucidation

This diagram shows the logical connections between different 2D NMR experiments and how they contribute to determining the final chemical structure.



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*Logical flow of information in 2D NMR-based structure elucidation.*

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## References

- 1. Quadrangularin A | C<sub>28</sub>H<sub>22</sub>O<sub>6</sub> | CID 5318096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]

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